molecular formula C8H13NO3 B1291922 tert-Butyl 2-Oxoazetidine-1-carboxylate CAS No. 1140510-99-1

tert-Butyl 2-Oxoazetidine-1-carboxylate

Cat. No. B1291922
CAS RN: 1140510-99-1
M. Wt: 171.19 g/mol
InChI Key: URGXFCXAAYSLPO-UHFFFAOYSA-N
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Description

“tert-Butyl 2-Oxoazetidine-1-carboxylate” is an organic compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.2 and is widely researched due to its unique physical and chemical properties.


Synthesis Analysis

The synthesis of “tert-Butyl 2-Oxoazetidine-1-carboxylate” involves commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor . The synthesis process is considered green and cost-effective, suitable for industrial production .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-Oxoazetidine-1-carboxylate” is 1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“tert-Butyl 2-Oxoazetidine-1-carboxylate” has a molecular weight of 171.19 g/mol. It is considered very soluble, with a solubility of 14.2 mg/ml . The compound’s lipophilicity is measured with a Log Po/w (iLOGP) of 1.8 .

Scientific Research Applications

Pharmaceutical Research

tert-Butyl 2-Oxoazetidine-1-carboxylate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of azetidine derivatives, which are integral to a number of drugs targeting different ailments. For instance, it has been utilized in the synthesis of Baricitinib , an oral selective inhibitor of Janus kinase (JAK) with applications in treating inflammatory conditions like rheumatoid arthritis .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the construction of complex molecules. It’s particularly useful in the synthesis of quaternary heterocyclic intermediates, which are crucial for developing a wide range of organic compounds with potential therapeutic effects .

Chemical Engineering

In chemical engineering, this compound can be involved in process optimization and the development of synthetic pathways. Its role in green chemistry is notable, as it can be synthesized through environmentally friendly methods, reducing the ecological footprint of chemical manufacturing .

Safety and Hazards

The compound is considered hazardous. Safety information suggests avoiding contact with skin and eyes, ingestion, inhalation, and dust formation . It should be stored under an inert atmosphere and protected from moisture .

properties

IUPAC Name

tert-butyl 2-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXFCXAAYSLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631201
Record name tert-Butyl 2-oxoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-Oxoazetidine-1-carboxylate

CAS RN

1140510-99-1
Record name tert-Butyl 2-oxoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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